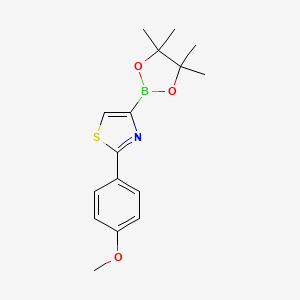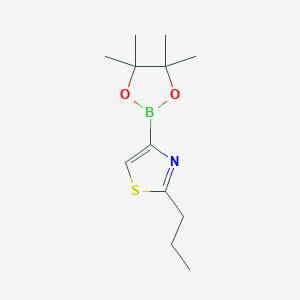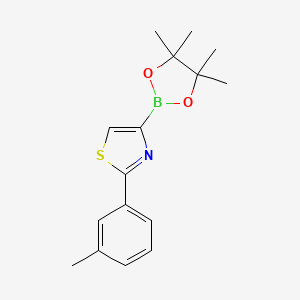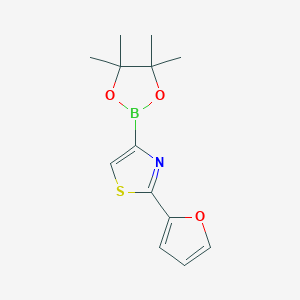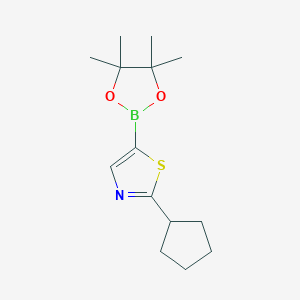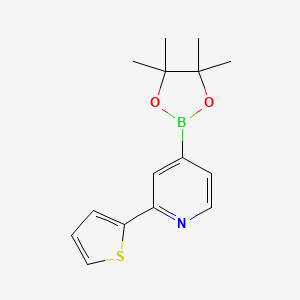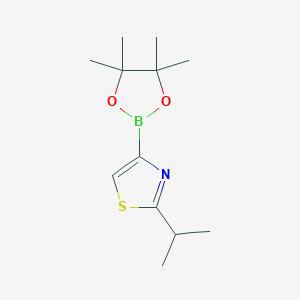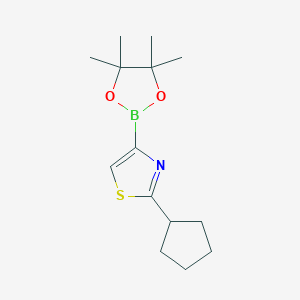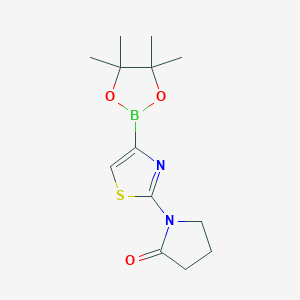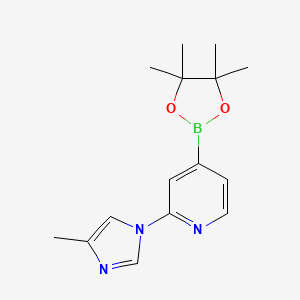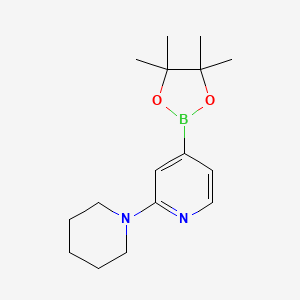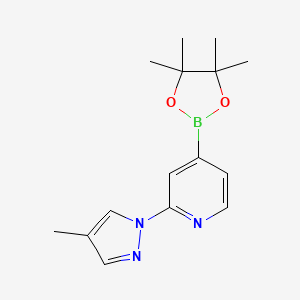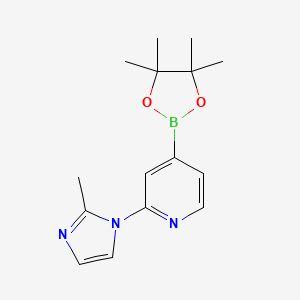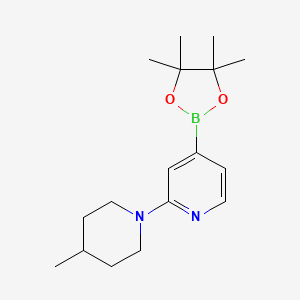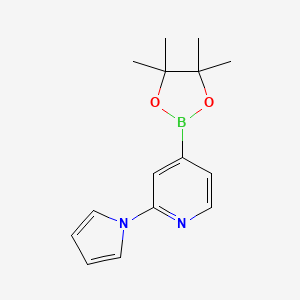
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:
- Dissolve pyridine-4-boronic acid and pinacol in anhydrous tetrahydrofuran.
- Add a molecular sieve to remove any traces of water.
- Stir the mixture at room temperature for several hours.
- Filter the mixture to remove the molecular sieve.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from hexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, and an inert atmosphere.
Protodeboronation: Radical initiator, solvent (e.g., tetrahydrofuran), and an inert atmosphere.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of alkenes with hydromethylation.
科学研究应用
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as inhibitors for various enzymes and receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and signaling pathway modulators.
作用机制
The mechanism of action of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In protodeboronation, the boronic ester group is removed through a radical mechanism, allowing for the formation of new carbon-hydrogen bonds .
相似化合物的比较
Similar Compounds
Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the pyrrole moiety.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyrrole ring.
4-Pyridineboronic acid pinacol ester: Similar structure but with different substituents.
Uniqueness
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both pyridine and pyrrole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals.
属性
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
